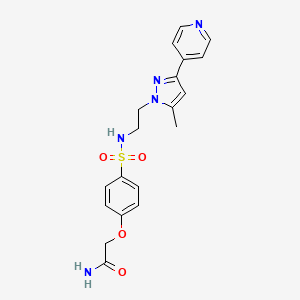![molecular formula C11H10ClF3N2S B2849429 [4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl]methanamine;hydrochloride CAS No. 1448246-43-2](/img/structure/B2849429.png)
[4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl]methanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl]methanamine;hydrochloride” is a chemical compound with the CAS number 3047-99-2 . It is also known as 4-(Trifluoromethyl)benzylamine hydrochloride .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C8H8F3N.ClH/c9-8(10,11)7-3-1-6(5-12)2-4-7;/h1-4H,5,12H2;1H . This indicates that the compound consists of a benzene ring substituted with a trifluoromethyl group and a methanamine group, along with a hydrochloride group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 211.61 . It is recommended to be stored in a refrigerated environment .Wissenschaftliche Forschungsanwendungen
Photoluminescent Materials
One application of compounds related to [4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl]methanamine;hydrochloride is in the synthesis and characterization of materials with photoluminescent properties. For instance, zinc(II) compounds synthesized with phenyl-terpyridine ligands, which may share structural similarities with the compound , exhibit interesting photoluminescent properties in both solid states and solutions. These materials show potential for applications in optoelectronic devices due to their photoluminescence and thermal properties (Ma, Lu, Liang, & Pombeiro, 2013).
Chemosensors
Compounds structurally related to [4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl]methanamine;hydrochloride have been used to develop chemosensors for detecting metal ions. A phenyl thiadiazole-based Schiff base chemosensor exhibited high selectivity and sensitivity towards Al3+ ions, demonstrating the compound's utility in environmental monitoring and chemical analysis (Manna, Chowdhury, & Patra, 2020).
Antimicrobial Agents
Another area of research involves the synthesis of novel compounds with potential antimicrobial activity. Derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine, which may include compounds similar to the one , have been synthesized and shown to possess varying degrees of antibacterial and antifungal activities. These findings indicate potential applications of such compounds in developing new antimicrobial agents (Visagaperumal et al., 2010).
Drug Discovery and Molecular Docking
In drug discovery, compounds with the thiazole moiety have been explored for their binding affinities to various receptors through molecular docking studies. This research aids in identifying potential therapeutic candidates for diseases like COVID-19, showcasing the compound's relevance in medicinal chemistry (Abu-Melha et al., 2022).
Antioxidant Properties
Research on novel thiazole derivatives, including structures akin to [4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl]methanamine;hydrochloride, has revealed in vitro antioxidant properties. Such studies highlight the compound's potential utility in developing antioxidants which are crucial in mitigating oxidative stress-related diseases (Jaishree et al., 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
[4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2S.ClH/c12-11(13,14)8-3-1-7(2-4-8)9-6-17-10(5-15)16-9;/h1-4,6H,5,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCKAYLBEJDZHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)CN)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N'-{[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}benzohydrazide](/img/structure/B2849346.png)

![2-[6-(2-fluorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2849348.png)






![9-(3,5-dimethylphenyl)-3-hexyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)



![3-(Benzylsulfonyl)-1-(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2849369.png)